Lenvatinib mesilate (Lenvatinib) is a synthetic, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that selectively inhibits the kinase activity of a range of receptor tyrosine kinases (RTKs). [, , , ] These RTKs include vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor α (PDGFRα), RET, and KIT. [, , , , ] This broad spectrum of targeted inhibition makes Lenvatinib a valuable tool in scientific research, particularly in studying tumor angiogenesis and exploring potential therapeutic interventions for various cancers. [, , ]
Lenvatinib was developed by Eisai Co., Ltd., and received its first approval from the U.S. Food and Drug Administration in 2015 for the treatment of differentiated thyroid cancer. Its development was based on the need for effective therapies targeting specific pathways in cancer progression.
Lenvatinib is classified as an antineoplastic agent, specifically a tyrosine kinase inhibitor. It targets several kinases, including vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptors (FGFR) 1 to 4, platelet-derived growth factor receptor alpha (PDGFRα), and RET proto-oncogene.
The synthesis of Lenvatinib involves several steps utilizing various chemical reactions to obtain the final product.
Lenvatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C_22H_19N_3O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Lenvatinib's synthesis involves several key reactions:
The reactions are typically carried out under controlled temperatures and pressures to maximize yield and purity. For example, one method involves heating at reflux for several hours followed by recrystallization to isolate the final product .
Lenvatinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in tumor angiogenesis and growth signaling pathways.
The melting point of Lenvatinib is around 150–155 °C, indicating good thermal stability during storage and handling .
Lenvatinib is primarily used in oncology for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2